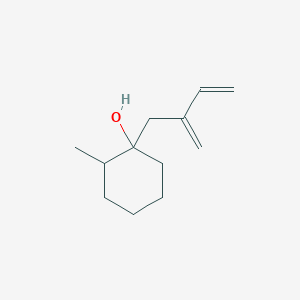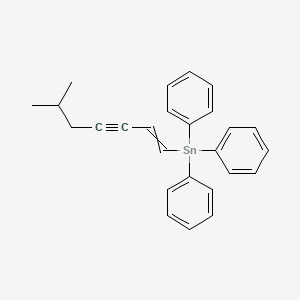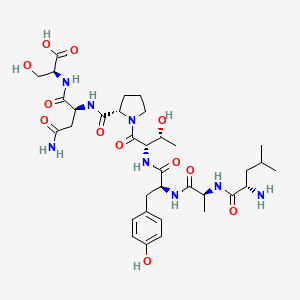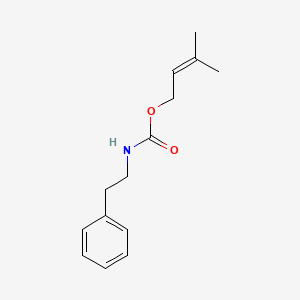![molecular formula C19H16N2O3 B15167539 {5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol CAS No. 602279-75-4](/img/structure/B15167539.png)
{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol is a synthetic organic compound with the molecular formula C19H16N2O2 It is characterized by a furan ring substituted with a methanol group and an indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol typically involves the reaction of 1-benzyl-1H-indazole with a furan derivative. One common method includes the reaction of 1-benzyl-1H-indazole with 5-hydroxy-2-furaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures, usually around 80-100°C, for several hours. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.
Substitution: The indazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature and atmospheric pressure.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: {5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}carboxylic acid.
Reduction: {5-[(1-benzyl-1H-indazol-3-yl)oxy]-tetrahydrofuran}methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of {5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol involves its interaction with specific molecular targets. The indazole moiety is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . Additionally, the compound may interact with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylindazole: Similar to {5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol but lacks the furan ring, making it less versatile in chemical reactions.
Furylmethanol: Contains the furan ring and methanol group but lacks the indazole moiety, limiting its biological activity.
Uniqueness
This compound is unique due to the combination of the indazole and furan moieties, which confer both chemical versatility and potential biological activity. This dual functionality makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
602279-75-4 |
|---|---|
Formule moléculaire |
C19H16N2O3 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
[5-(1-benzylindazol-3-yl)oxyfuran-2-yl]methanol |
InChI |
InChI=1S/C19H16N2O3/c22-13-15-10-11-18(23-15)24-19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 |
Clé InChI |
MIQYMPNYEXXIPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OC4=CC=C(O4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)

![(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone]](/img/structure/B15167471.png)

![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
![2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B15167499.png)
![Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)-](/img/structure/B15167509.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B15167515.png)
![2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine](/img/structure/B15167523.png)
![4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167524.png)
![N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine](/img/structure/B15167545.png)

![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
